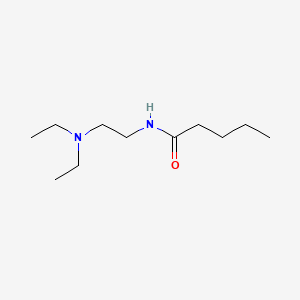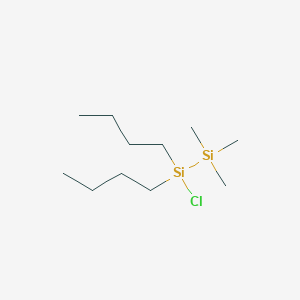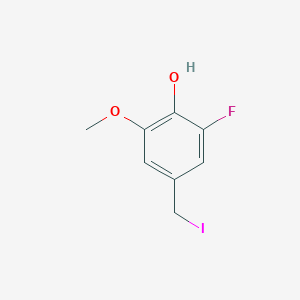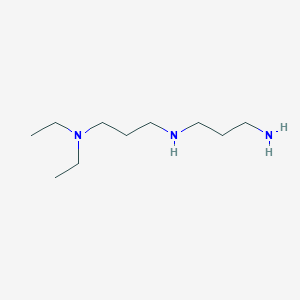![molecular formula C5H13NO6S B14327842 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid CAS No. 106665-18-3](/img/structure/B14327842.png)
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It contains both amino and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in scientific research due to its ability to participate in a wide range of chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid typically involves the reaction of 1,2-dihydroxyethane with an appropriate sulfonic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through various separation techniques such as crystallization or distillation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced forms, which may have distinct properties and applications.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanesulfonic acid:
3-Aminopropanesulfonic acid: Similar in having both amino and sulfonic acid groups but with a different carbon chain length.
Uniqueness
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
106665-18-3 |
|---|---|
Molekularformel |
C5H13NO6S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
3-(1,2-dihydroxyethylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H13NO6S/c7-2-5(9)6-1-4(8)3-13(10,11)12/h4-9H,1-3H2,(H,10,11,12) |
InChI-Schlüssel |
LRJWCCMSGYYMBF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CS(=O)(=O)O)O)NC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)





![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)






